molecular formula C11H15NO2 B13498183 N-[3-(1,3-Dioxolan-2-YL)benzyl]-N-methylamine

N-[3-(1,3-Dioxolan-2-YL)benzyl]-N-methylamine

Cat. No.: B13498183
M. Wt: 193.24 g/mol
InChI Key: UHUSHLINJFTZJQ-UHFFFAOYSA-N
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Description

{[3-(1,3-dioxolan-2-yl)phenyl]methyl}(methyl)amine is an organic compound that features a 1,3-dioxolane ring attached to a phenyl group, which is further connected to a methylamine moiety

Chemical Reactions Analysis

Types of Reactions

{[3-(1,3-dioxolan-2-yl)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, OsO₄

    Reduction: LiAlH₄, NaBH₄

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Alkylated amines, acylated amines

Mechanism of Action

The mechanism of action of {[3-(1,3-dioxolan-2-yl)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The 1,3-dioxolane ring can act as a protecting group for carbonyl compounds, while the amine moiety can participate in hydrogen bonding and electrostatic interactions with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[3-(1,3-dioxolan-2-yl)phenyl]methyl}(methyl)amine is unique due to its combination of a 1,3-dioxolane ring, a phenyl group, and a methylamine moiety. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-[3-(1,3-dioxolan-2-yl)phenyl]-N-methylmethanamine

InChI

InChI=1S/C11H15NO2/c1-12-8-9-3-2-4-10(7-9)11-13-5-6-14-11/h2-4,7,11-12H,5-6,8H2,1H3

InChI Key

UHUSHLINJFTZJQ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=CC=C1)C2OCCO2

Origin of Product

United States

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